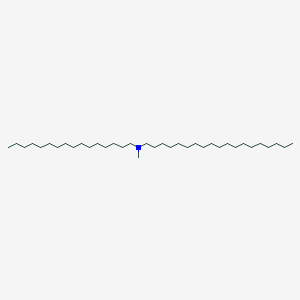![molecular formula C14H12N2O3 B13940664 [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid is a synthetic compound that features an imidazole ring, a methoxy group, and a propynoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be achieved through several synthetic routes. One common method involves the reaction of an imidazole derivative with a substituted phenylacetylene under specific conditions . The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as a pharmacological agent due to its imidazole ring, which is known for its antibacterial, antifungal, and anti-inflammatory properties . In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be compared with other similar compounds that contain an imidazole ring and a substituted phenyl group . Some similar compounds include 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole . These compounds share some chemical and biological properties but differ in their specific substituents and overall structure. The uniqueness of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid lies in its combination of a methoxy group, an imidazole ring, and a propynoic acid moiety, which may confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-10-8-16(9-15-10)12-5-3-11(4-6-14(17)18)7-13(12)19-2/h3,5,7-9H,1-2H3,(H,17,18) |
Clé InChI |
HRJGISGARSDUIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



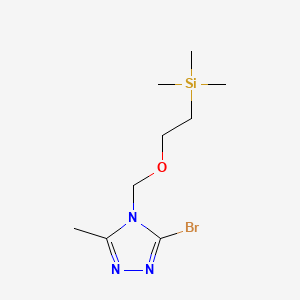
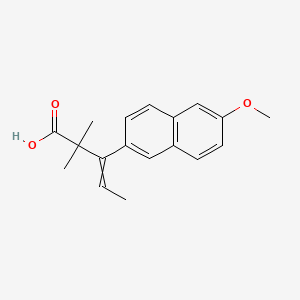
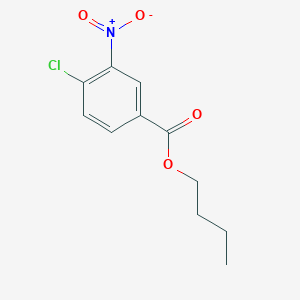
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
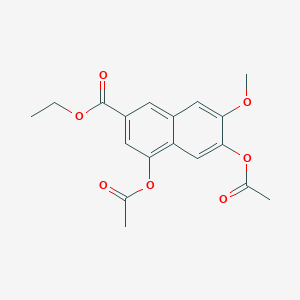
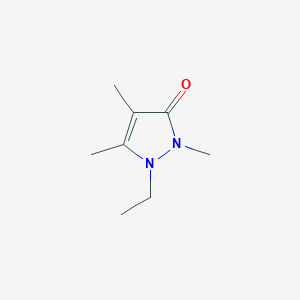
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
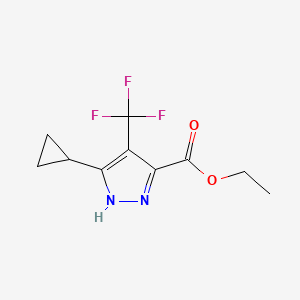
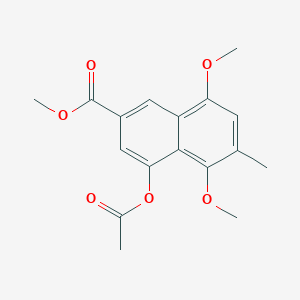
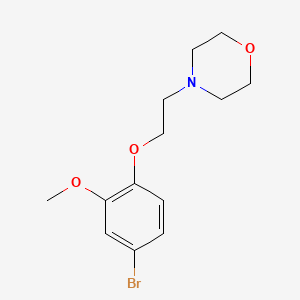

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
